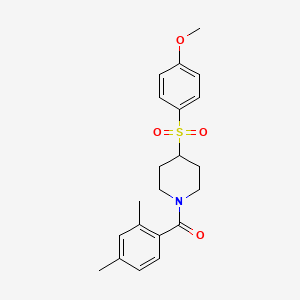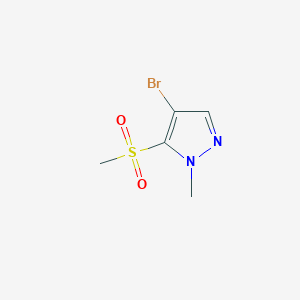
2-(4-Propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation of Lignin Model Compounds : 2-(4-Propoxyphenyl)ethanol is studied in the context of lignin model compounds. For example, Nie et al. (2014) investigated the kinetics of oxidation of lignin model compounds by chlorine dioxide, highlighting the potential for environmental applications in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Synthesis of Indoles : Tanaka et al. (1989) discussed the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, demonstrating the compound's use in complex organic synthesis (Tanaka et al., 1989).
Membrane Science and Pervaporation : Orme et al. (2002) synthesized a novel phosphazene heteropolymer with pendant groups including 2-(2-methoxyethoxy)ethanol and 4-methoxyphenol, suggesting applications in membrane science for pervaporation processes (Orme et al., 2002).
Hydrogen Energy : Research by Hormilleja et al. (2014) involved using ethanol in the production and purification of hydrogen by redox processes, indicating potential applications in renewable energy sources (Hormilleja et al., 2014).
Synthesis of Thiadiazoles : Azeez and Hamad (2017) synthesized compounds containing the 1,3,4-thiadiazole unit, starting with 4-n-propoxy benzoic acid, which demonstrates the compound's role in the synthesis of specialized organic structures (Azeez & Hamad, 2017).
Alcohol Conversion on Catalysts : Iwamoto (2015) reviewed the catalytic conversion of ethanol to propene, showcasing the compound's importance in catalysis and chemical conversion processes (Iwamoto, 2015).
Electrooxidation Studies : Lee et al. (2008) investigated the electrooxidation of alcohols including methanol, ethanol, and 2-propanol, indicating the role of this compound in electrochemical processes (Lee et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRURGXNWRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
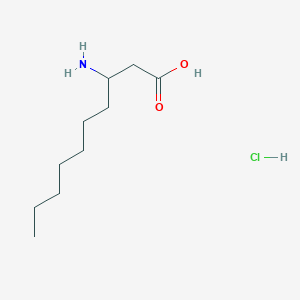
![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

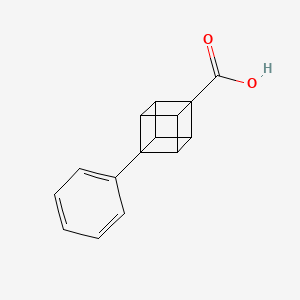
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)

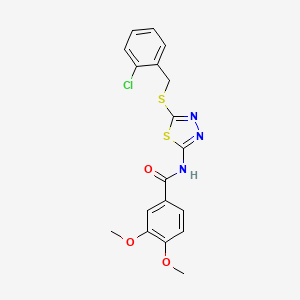
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
